molecular formula C17H18Br2N2O2S B273434 1-Benzyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine

1-Benzyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine

Cat. No. B273434
M. Wt: 474.2 g/mol
InChI Key: MUYKCJOXLRCJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative and has been extensively studied for its biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 1-Benzyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine is not yet fully understood. However, it has been proposed that this compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the microtubule network. It has also been suggested that the antiviral activity of this compound is due to its ability to interfere with the viral replication cycle.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to modulate the immune response by increasing the production of cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Benzyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine in lab experiments is its potent antitumor and antiviral activity. This makes it an attractive candidate for further studies in these fields. However, one of the limitations of using this compound is its potential toxicity. Therefore, further studies are required to determine the safe and effective dosage of this compound.

Future Directions

There are several future directions for research on 1-Benzyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine. One of the areas of research could be to investigate the potential of this compound as a therapeutic agent for cancer and viral infections. Additionally, further studies are required to determine the mechanism of action of this compound and to identify potential targets for its activity. Another area of research could be to explore the use of this compound in combination with other drugs to enhance its efficacy and reduce toxicity. Finally, more studies are required to determine the pharmacokinetics and pharmacodynamics of this compound in vivo.

Synthesis Methods

The synthesis of 1-Benzyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine involves the reaction of 2,5-dibromo-4-nitrobenzenesulfonyl chloride with benzylpiperazine in the presence of a base such as triethylamine. This reaction leads to the formation of the desired compound in good yield and purity.

Scientific Research Applications

1-Benzyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess potent antitumor activity against a wide range of cancer cell lines. Additionally, it has been found to exhibit antiviral activity against several viruses, including herpes simplex virus type 1 and type 2, cytomegalovirus, and human immunodeficiency virus.

properties

Molecular Formula

C17H18Br2N2O2S

Molecular Weight

474.2 g/mol

IUPAC Name

1-benzyl-4-(2,5-dibromophenyl)sulfonylpiperazine

InChI

InChI=1S/C17H18Br2N2O2S/c18-15-6-7-16(19)17(12-15)24(22,23)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2

InChI Key

MUYKCJOXLRCJQA-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Br)Br

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Br)Br

Origin of Product

United States

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